molecular formula C8H6BrFO B1529517 2-(Bromomethyl)-3-fluorobenzaldehyde CAS No. 1379312-99-8

2-(Bromomethyl)-3-fluorobenzaldehyde

Cat. No.: B1529517
CAS No.: 1379312-99-8
M. Wt: 217.03 g/mol
InChI Key: KYJBZHKEUREGLV-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-fluorobenzaldehyde is an organic compound characterized by the presence of a bromomethyl group and a fluorine atom on a benzene ring, along with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Benzaldehyde Derivatives: One common method involves the halogenation of 3-fluorobenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds at room temperature.

  • Grignard Reaction: Another approach is the Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) is reacted with 3-fluorobenzaldehyde to introduce the bromomethyl group.

Industrial Production Methods: In an industrial setting, the compound is often synthesized through continuous flow processes to ensure efficiency and safety. These methods involve the use of automated systems to control reaction conditions and optimize yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 2-(bromomethyl)-3-fluorobenzyl alcohol.

  • Substitution: The bromomethyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products Formed:

  • Carboxylic Acids: From oxidation reactions.

  • Alcohols: From reduction reactions.

  • Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-(Bromomethyl)-3-fluorobenzaldehyde is utilized in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(Bromomethyl)-3-fluorobenzaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Molecular Targets and Pathways Involved:

  • Enzymes: Inhibition of enzymes involved in inflammatory responses or cancer cell proliferation.

  • Receptors: Binding to receptors that regulate cellular signaling pathways.

Comparison with Similar Compounds

2-(Bromomethyl)-3-fluorobenzaldehyde is compared with other similar compounds to highlight its uniqueness:

  • 2-(Bromomethyl)benzaldehyde: Lacks the fluorine atom, leading to different reactivity and biological activity.

  • 3-Fluorobenzaldehyde: Does not have the bromomethyl group, resulting in distinct chemical properties.

  • 2-(Chloromethyl)-3-fluorobenzaldehyde: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.

Properties

IUPAC Name

2-(bromomethyl)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJBZHKEUREGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CBr)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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